Cas no 5625-94-5 (2-Morpholinopyrazine)

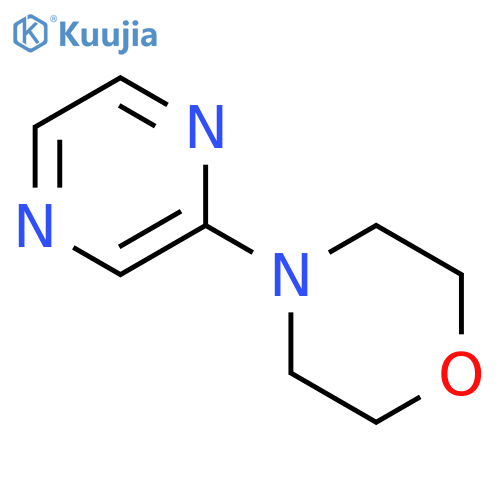

2-Morpholinopyrazine structure

商品名:2-Morpholinopyrazine

2-Morpholinopyrazine 化学的及び物理的性質

名前と識別子

-

- 3-morpholinopyrazin

- DTXSID10518080

- E83237

- 4-(pyrazin-2-yl)morpholine

- 2-morpholinopyrazine

- BP-20056

- 5625-94-5

- 4-pyrazin-2-yl-morpholine

- SCHEMBL227780

- Morpholine, 4-pyrazinyl-

- FFSZVTIOFCMLGM-UHFFFAOYSA-N

- 2-Morpholinopyrazine

-

- インチ: InChI=1S/C8H11N3O/c1-2-10-8(7-9-1)11-3-5-12-6-4-11/h1-2,7H,3-6H2

- InChIKey: FFSZVTIOFCMLGM-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 165.090211983Da

- どういたいしつりょう: 165.090211983Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 38.3Ų

2-Morpholinopyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AI52627-1g |

2-Morpholinopyrazine |

5625-94-5 | 95% | 1g |

$662.00 | 2024-04-19 | |

| A2B Chem LLC | AI52627-100mg |

2-Morpholinopyrazine |

5625-94-5 | 95% | 100mg |

$142.00 | 2024-04-19 | |

| Apollo Scientific | OR323196-1g |

2-Morpholinopyrazine |

5625-94-5 | 1g |

£555.00 | 2023-09-02 | ||

| A2B Chem LLC | AI52627-250mg |

2-Morpholinopyrazine |

5625-94-5 | 95% | 250mg |

$271.00 | 2024-04-19 |

2-Morpholinopyrazine 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

5625-94-5 (2-Morpholinopyrazine) 関連製品

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量